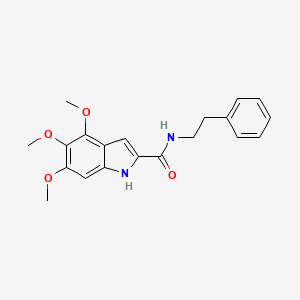
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Trimethoxy Substitution:
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Phenylethyl Group Attachment: The phenylethyl group can be attached to the carboxamide moiety through nucleophilic substitution reactions, using reagents like phenylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors that recognize indole derivatives. The trimethoxy and phenylethyl groups may enhance its binding affinity and specificity, leading to modulation of specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the phenylethyl group, which may result in different biological activity.
N-(2-phenylethyl)-1H-indole-2-carboxamide: Lacks the trimethoxy substitution, which may affect its chemical reactivity and interactions.
4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide: Contains a methyl group instead of the phenylethyl group, potentially altering its properties.
Uniqueness
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to the combination of trimethoxy and phenylethyl substitutions on the indole core
Propriétés
Numéro CAS |
900294-18-0 |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-12-15-14(18(25-2)19(17)26-3)11-16(22-15)20(23)21-10-9-13-7-5-4-6-8-13/h4-8,11-12,22H,9-10H2,1-3H3,(H,21,23) |
Clé InChI |
SNLLGCQOCHIFAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C=C(NC2=C1)C(=O)NCCC3=CC=CC=C3)OC)OC |
Solubilité |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
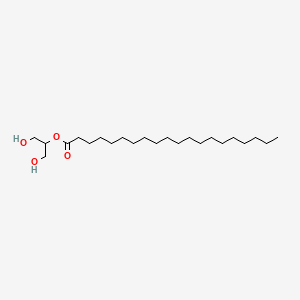
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
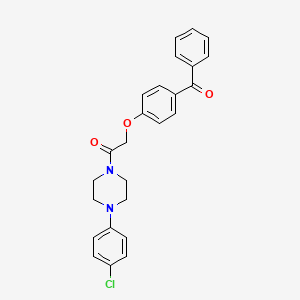
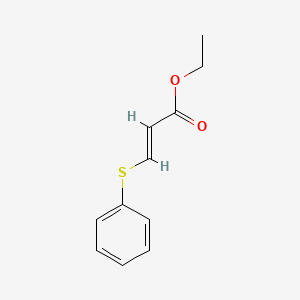
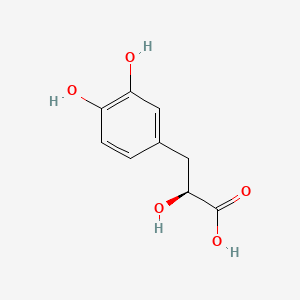
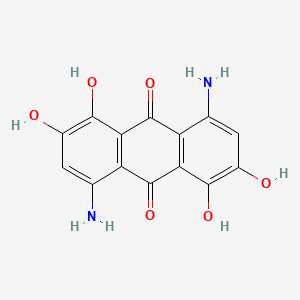
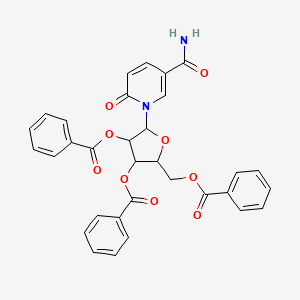
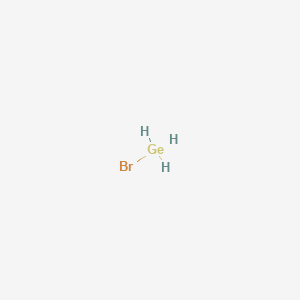
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
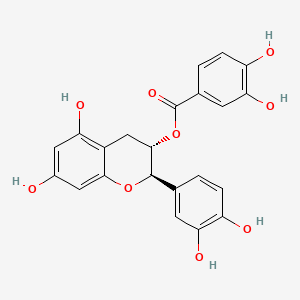
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

